molecular formula C6HBrCl2N2S B1287993 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine CAS No. 41102-25-4

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Cat. No. B1287993
CAS RN: 41102-25-4
M. Wt: 283.96 g/mol
InChI Key: SELNIRJYLYMJKG-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a chemical compound with the CAS number 41102-25-4 . It has a molecular weight of 283.96 .


Synthesis Analysis

The synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine involves the use of trichlorophosphate at 110℃ for 24 hours . Phosphoryl chloride is added to 7-bromothieno[3,2-d]pyrimidine-2,4 (1H, 3H)-dione, to which N,N-diethylaniline is added slowly. The reaction mixture is stirred at 110°C for 24 hours. The mixture is then cooled to room temperature and slowly added to ice water. The resulting solid is filtered, washed with water, and dried .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is represented by the linear formula C6HBrCl2N2S . The InChI code for this compound is 1S/C6HBrCl2N2S/c7-2-1-12-4-3 (2)10-6 (9)11-5 (4)8/h1H .


Physical And Chemical Properties Analysis

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . The compound is moderately soluble, with a solubility of 0.00673 mg/ml .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELNIRJYLYMJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592815
Record name 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41102-25-4
Record name 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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